molecular formula C15H24BrN3O3 B8385300 tert-Butyl 4-(4-bromo-1-(2-hydroxyethyl)-1H-imidazol-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-bromo-1-(2-hydroxyethyl)-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B8385300
M. Wt: 374.27 g/mol
InChI Key: JDSMVUPKXPLSFO-UHFFFAOYSA-N
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Patent
US09145392B2

Procedure details

A suspension of tert-butyl 4-(4-bromo-1H-imidazol-2-yl)piperidine-1-carboxylate (36.0 g, 109.02 mmol) in dry DMSO (400 mL) was treated with KOH (36.0 g, 641.60 mmol, 4.5 eq), and the contents became a clear-yellow solution after 20-30 min. After 90 min, the solution was treated with 2-(2-bromoethoxy)terahydropyran (36.0 g, 172.18 mmol, 1.2 eq). The reaction was deemed complete after 4 h by LCMS data, so the contents were diluted with ethyl acetate (800 mL) and washed with brine (3×800 mL). The organics were dried over sodium sulfate and concentrated to an oil with an approximate 8:1 ratio of regioisomers and the major isomer is the desired one. The oil was redissolved in methanol (400 mL) and treated with p-toluenesulfonic acid monohydrate (32.11 g, 168.80 mmol, 1.5 eq). The contents were stirred at room temp for 20 min, poured into ethyl acetate (500 mL) and washed with aqueous potassium carbonate (400 mL), followed by brine (2×400 mL). The organics were dried over sodium sulfate and concentrated to a colorless oil that was further dried under vacuum for 60 min. The resultant, thick oil was suspended in diethyl ether (200 mL) and rolled in an ice-water-salt bath for 90 min. A white solid precipitated, which was filtered and dried under vacuum for 30 min to give the title compound (25.15 g, 67.20 mmol, 62%, >96% by NMR and LCMS data).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
32.11 g
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[NH:5][CH:6]=1.[OH-].[K+].Br[CH2:23][CH2:24][O:25]C1CCCCO1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CS(C)=O.C(OCC)(=O)C>[Br:1][C:2]1[N:3]=[C:4]([CH:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]2)[N:5]([CH2:23][CH2:24][OH:25])[CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
BrC=1N=C(NC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
BrCCOC1OCCCC1
Step Four
Name
Quantity
32.11 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were stirred at room temp for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 20-30 min
Duration
25 (± 5) min
WAIT
Type
WAIT
Details
The reaction was deemed complete after 4 h by LCMS data, so the contents
Duration
4 h
WASH
Type
WASH
Details
washed with brine (3×800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil with an approximate 8:1 ratio of regioisomers
DISSOLUTION
Type
DISSOLUTION
Details
The oil was redissolved in methanol (400 mL)
WASH
Type
WASH
Details
washed with aqueous potassium carbonate (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a colorless oil that
CUSTOM
Type
CUSTOM
Details
was further dried under vacuum for 60 min
Duration
60 min
WAIT
Type
WAIT
Details
rolled in an ice-water-salt bath for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
A white solid precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1N=C(N(C1)CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 67.2 mmol
AMOUNT: MASS 25.15 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.